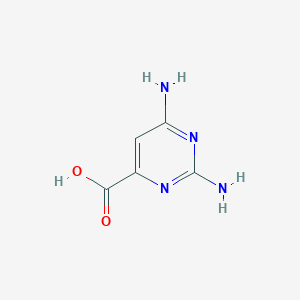

2,6-Diaminopyrimidine-4-carboxylic acid

Vue d'ensemble

Description

2,6-Diaminopyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with formamidine acetate in the presence of a base can yield the desired pyrimidine ring structure. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain steps in the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diaminopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the carboxylic acid moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄).

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

- DAPC serves as a fundamental building block in the synthesis of complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Reactivity

- DAPC can undergo several types of reactions:

- Oxidation : Converts to N-oxide derivatives.

- Reduction : Yields dihydropyrimidine derivatives.

- Substitution : Allows for the introduction of substituents at amino groups or the carboxylic acid moiety.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂ with Na₂WO₄ | N-oxide derivatives |

| Reduction | H₂ with Pd catalyst | Dihydropyrimidine derivatives |

| Substitution | Alkyl halides with NaOH | Substituted pyrimidine derivatives |

Biological Applications

Enzyme Inhibition

- DAPC has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition leads to reduced production of eicosanoids, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

- Research indicates that DAPC and its derivatives exhibit antimicrobial effects against various pathogens. For instance, studies have shown its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibition of parasite growth both in vitro and in vivo .

Medical Applications

Therapeutic Potential

- DAPC is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer treatments. Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs .

Case Study: Trypanosomiasis Treatment

- A notable study highlighted the use of DAPC derivatives as potential treatments for human African trypanosomiasis. The compound SCYX-5070, a derivative of DAPC, showed promising results in curing acute infections in animal models without significant toxicity .

Industrial Applications

Advanced Materials Development

- In industry, DAPC is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials that require enhanced performance characteristics.

Mécanisme D'action

The mechanism of action of 2,6-diaminopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.

2,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.

2,6-Diaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2,6-Diaminopyrimidine-4-carboxylic acid is unique due to its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to yield the desired compound. For instance, various synthetic pathways have been optimized to enhance yield and purity, often involving the use of different reagents and solvents. The structural formula is represented as follows:

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, derivatives of this compound have shown IC50 values ranging from 1.45 to 4.25 μM against multiple tested cell lines, indicating a potent ability to inhibit cell growth .

Table 1: Antiproliferative Activity of 2,6-Diaminopyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 19 | HEp-2 | 1.45 |

| 19 | NCI-H460 | 4.25 |

| 19 | LN-229 | 3.00 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting a targeted approach in disrupting cancer cell proliferation .

Anti-inflammatory Properties

In addition to its antiproliferative effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds derived from this compound have shown IC50 values as low as 0.04 μM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |

|---|---|---|

| 3b | 0.04 | 0.04 |

| 4b | 0.05 | 0.03 |

Anticancer Activity

A notable study focused on the anticancer potential of various derivatives of this compound. The research highlighted that these compounds not only inhibited cancer cell proliferation but also selectively affected cancer cells over normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

Antitubercular Activity

Another significant area of research has been the evaluation of these compounds against Mycobacterium tuberculosis (Mtb). Certain derivatives have shown promising Minimum Inhibitory Concentration (MIC) values, with some compounds exhibiting MICs as low as 6.25 μg/mL . This positions them as potential candidates for developing new antitubercular therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly alter its pharmacological properties:

- Substituents at Position 4 : Variations here often enhance antiproliferative activity.

- Amino Group Modifications : Altering the amino groups can affect selectivity towards cancer cells versus normal cells.

Propriétés

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-14-5 | |

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.